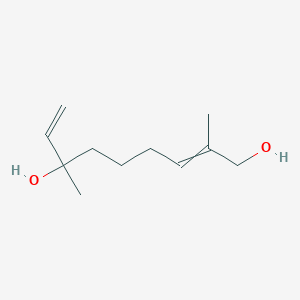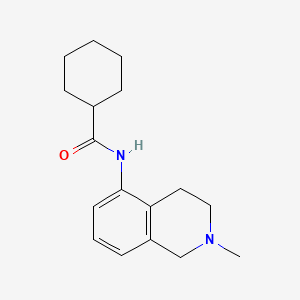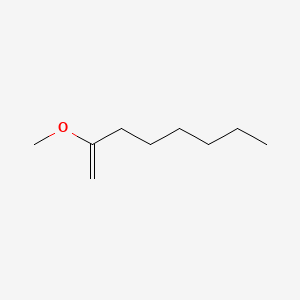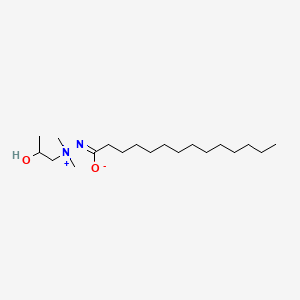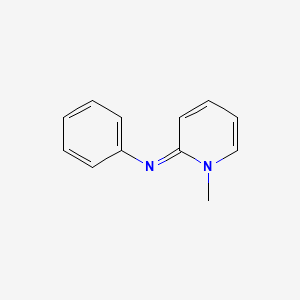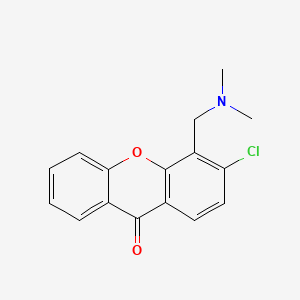
Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl- is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities. This compound features a xanthone core with a chlorine atom at the 3-position and a dimethylamino group at the 4-position, making it a unique and potentially valuable molecule in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl-, typically involves the classical condensation of a salicylic acid with a phenol derivative . This can be achieved through several methods:
Condensation of Salicylic Acid with Phenol Derivatives: This method involves heating a mixture of salicylic acid and a phenol derivative with a dehydrating agent such as acetic anhydride.
Aryl Aldehyde with Phenol Derivative: This route involves the reaction of an aryl aldehyde with a phenol derivative under acidic conditions.
Salicylaldehyde with 1,2-Dihaloarenes: This method uses salicylaldehyde and 1,2-dihaloarenes in the presence of a base.
o-Haloarenecarboxylic Acid with Arynes: This approach involves the reaction of o-haloarenecarboxylic acid with arynes.
Industrial Production Methods
Industrial production of xanthone derivatives often employs optimized versions of the above methods, utilizing catalysts and advanced reaction conditions to improve yield and efficiency. For example, microwave heating and the use of zinc chloride/phosphoryl chloride have been shown to produce xanthones in better yields and with shorter reaction times .
化学反应分析
Types of Reactions
Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the xanthone core to xanthene.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism by which Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl- exerts its effects involves interactions with various molecular targets and pathways. For example, xanthone derivatives are known to inhibit enzymes such as α-glucosidase and exhibit antioxidant activity by scavenging free radicals . The specific mechanism of action for this compound may involve similar pathways, modulating biological responses through its unique chemical structure.
相似化合物的比较
Similar Compounds
Xanthone: The parent compound with a simpler structure.
Azaxanthones: Xanthone derivatives with nitrogen atoms in the aromatic ring, known for their enhanced biological activities.
Acridones: Similar to xanthones but with a nitrogen atom replacing one of the oxygen atoms in the core structure.
Uniqueness
Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl- is unique due to the presence of both a chlorine atom and a dimethylamino group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
43159-86-0 |
|---|---|
分子式 |
C16H14ClNO2 |
分子量 |
287.74 g/mol |
IUPAC 名称 |
3-chloro-4-[(dimethylamino)methyl]xanthen-9-one |
InChI |
InChI=1S/C16H14ClNO2/c1-18(2)9-12-13(17)8-7-11-15(19)10-5-3-4-6-14(10)20-16(11)12/h3-8H,9H2,1-2H3 |
InChI 键 |
ROJCUEHOOXMMFK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)

![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)

